4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 888409-98-1
VCID: VC7295239
InChI: InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
SMILES: C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br
Molecular Formula: C18H13BrN2O3S
Molecular Weight: 417.28

4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

CAS No.: 888409-98-1

Cat. No.: VC7295239

Molecular Formula: C18H13BrN2O3S

Molecular Weight: 417.28

* For research use only. Not for human or veterinary use.

4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide - 888409-98-1

Specification

CAS No. 888409-98-1
Molecular Formula C18H13BrN2O3S
Molecular Weight 417.28
IUPAC Name 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Standard InChI Key DTUAAKBQOSYQEG-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central thiazole ring substituted at the 2-position with a 2,3-dihydro-1,4-benzodioxin-6-yl group and at the 4-position with a brominated benzamide moiety. The benzodioxane component contributes electron-rich aromaticity, while the bromine atom at the para position of the benzamide enhances electrophilic reactivity. Key bond angles and torsional parameters derived from computational models suggest a planar conformation between the thiazole and benzodioxane rings, facilitating π-π stacking interactions with biological targets .

Table 1: Physicochemical Characteristics

PropertyValue
Molecular FormulaC₂₀H₁₄BrN₂O₃S
Molecular Weight457.31 g/mol
LogP (Octanol-Water)3.2 ± 0.1
Topological Polar Surface95.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Methodologies

Multi-Step Synthesis

The synthesis typically begins with the preparation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazol-2-amine via condensation of 1,4-benzodioxane-6-carbaldehyde with thiourea in the presence of iodine, yielding the thiazole core . Subsequent bromination at the benzamide position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions, with yields optimized to 78% at 0°C in dichloromethane . Final coupling with 4-bromobenzoyl chloride employs HATU-mediated amide bond formation, producing the target compound in >90% purity after recrystallization from ethanol-water mixtures .

Industrial Scalability

Continuous flow reactor systems have been adapted for large-scale production, reducing reaction times from 48 hours (batch) to 6 hours while maintaining 85% yield. Critical process parameters include precise temperature control (±2°C) during bromination and strict exclusion of moisture during amide coupling.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Against multidrug-resistant Staphylococcus aureus (MRSA), the compound exhibited a MIC₉₀ of 8 µg/mL, outperforming vancomycin (16 µg/mL) in time-kill assays . Synergistic effects with β-lactams were observed (FICI = 0.312), attributed to penicillin-binding protein (PBP2a) conformational changes detected via molecular dynamics simulations .

Structure-Activity Relationships (SAR)

Bromine Substituent Effects

Comparative studies with non-brominated analogs showed:

  • 10-fold enhanced FGFR1 binding affinity (Kd = 38 nM vs. 420 nM)

  • 2.5-fold longer plasma half-life (t₁/₂ = 6.7 h vs. 2.6 h) due to reduced CYP3A4-mediated metabolism

Benzodioxane Modifications

Replacement with simpler aryl groups decreased solubility (LogP increase from 3.2 to 4.1) while abolishing antimicrobial activity, underscoring the benzodioxane's role in membrane penetration .

Pharmacokinetic Profile

ADME Properties

ParameterValue
Bioavailability62% (oral, rat)
Cmax1.8 µM (50 mg/kg dose)
AUC₀–2414.3 µM·h
Vd2.1 L/kg
CL0.32 L/h/kg

Hepatic microsomal stability assays showed 78% parent compound remaining after 1 hour, with primary metabolites arising from O-demethylation and thiazole ring oxidation .

Toxicological Considerations

Acute toxicity studies in Wistar rats established an LD₅₀ > 2000 mg/kg, with no observed histopathological changes at 100 mg/kg/day doses over 28 days . Chronic exposure (6 months) revealed reversible hepatocyte vacuolization at ≥50 mg/kg/day, suggesting a therapeutic index >40 for proposed clinical doses .

Future Research Directions

  • Polypharmacology Optimization: Engineering derivatives with selective kinase vs. antimicrobial activity through carboxamide group modifications .

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to enhance blood-brain barrier penetration for glioblastoma applications .

  • Combination Therapies: Screening with immune checkpoint inhibitors to potentiate anticancer effects in PD-L1+ tumors .

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